N-[4-(acetylamino)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide
Description
N-[4-(acetylamino)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic coumarin derivative characterized by a 4-oxo chromene core substituted with a 7-methyl group and a 2-carboxamide moiety linked to a 4-acetylamino phenyl ring (Fig. 1). Coumarins are renowned for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The 7-methyl substituent increases lipophilicity, which may improve membrane permeability, while the 4-acetylamino phenyl group introduces hydrogen-bonding capabilities and metabolic stability due to acetylation .
Properties
Molecular Formula |
C19H16N2O4 |
|---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C19H16N2O4/c1-11-3-8-15-16(23)10-18(25-17(15)9-11)19(24)21-14-6-4-13(5-7-14)20-12(2)22/h3-10H,1-2H3,(H,20,22)(H,21,24) |
InChI Key |
JFULGGXVZRMEMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core, followed by the introduction of the acetylamino phenyl group through a series of substitution and coupling reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency in the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halides or alkyl groups.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: The compound’s unique structure could be useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Three structurally related coumarin carboxamides are compared below (Table 1):
Table 1: Structural and Physicochemical Comparison
Key Observations:
Chromene Core Modifications: The 4-oxo group (user’s compound and ) is associated with enhanced hydrogen-bonding capacity compared to the 2-oxo derivative in . This may influence target selectivity, particularly in enzymes like kinases or cyclooxygenases .
Phenyl Ring Modifications: The 4-acetylamino group (user’s compound) balances polarity and metabolic stability, as acetylated amines are often resistant to enzymatic degradation . The 4-methoxyphenethyl chain in enhances lipophilicity (logP = 2.8), favoring blood-brain barrier penetration, whereas the sulfamoyl-dimethylisoxazolyl group in improves solubility and may target sulfonamide-sensitive enzymes like carbonic anhydrases .
Biological Activity
N-[4-(acetylamino)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide, a derivative of the chromene class, has garnered attention for its potential biological activities, particularly in the context of anticancer properties. This article explores the compound's biological activity, focusing on its cytotoxic effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its chemical formula and has a unique structure that contributes to its biological activity. The presence of an acetylamino group enhances its interaction with biological targets.
Cytotoxic Activity
Recent studies have evaluated the cytotoxic effects of chromene derivatives, including this compound, against various cancer cell lines.
Table 1: Cytotoxicity Data
The compound exhibited moderate cytotoxicity against the HL-60 and MOLT-4 leukemia cell lines, with IC50 values indicating effective concentration levels required to inhibit cell growth.
The mechanisms underlying the cytotoxic effects of this compound are thought to involve:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, a process characterized by cellular changes leading to programmed cell death.
- Inhibition of Cell Proliferation : Studies suggest that chromene derivatives can inhibit key signaling pathways involved in cell proliferation.
- Interaction with DNA : Some chromene compounds have demonstrated the ability to intercalate into DNA, disrupting replication and transcription processes.
Case Studies
A series of case studies have highlighted the efficacy of chromene derivatives in preclinical models:
- Study on Anticancer Activity : A study investigated various chromenone derivatives, including this compound, demonstrating significant anticancer activity against human colon adenocarcinoma cells (HT-29). The study utilized sulforhodamine B (SRB) assay for evaluating growth inhibition.
- Neuroprotective Effects : Another investigation explored the neuroprotective potential of related compounds against oxidative stress-induced neuronal damage, suggesting broader therapeutic applications beyond oncology.
Pharmacokinetics and Safety Profile
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary findings indicate favorable bioavailability and metabolic stability, although detailed studies are required to ascertain safety profiles in vivo.
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Bioavailability | High |
| Metabolic Stability | Moderate |
| Toxicity | Low (preliminary data) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
